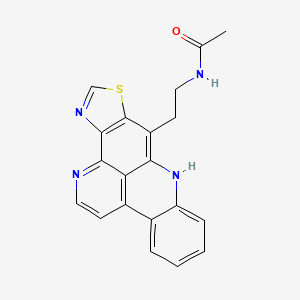
Kuanoniamine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kuanoniamine D is a pyridoacridine alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from marine organisms, particularly sponges and tunicates. These compounds are often studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridoacridine alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of kuanoniamine D involves several steps, starting from simple aromatic precursors. One of the key steps includes the formation of the pyridoacridine core through a series of cyclization reactions. For instance, the mesylate intermediate can be converted to the amide form, followed by photolysis to yield this compound .
Industrial Production Methods: Most of the production methods are still in the research and development phase, focusing on optimizing the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Kuanoniamine D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridoacridine core.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Wirkmechanismus
The mechanism of action of kuanoniamine D involves its interaction with cellular DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. Additionally, this compound has been shown to inhibit topoisomerase enzymes, further contributing to its cytotoxic effects .
Similar Compounds:
Shermilamine B: Another pyridoacridine alkaloid with similar biological activities.
Kuanoniamine A and C: These compounds share a similar core structure but differ in their functional groups and biological activities
Uniqueness: this compound is unique due to its specific structural features and potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds. Additionally, its cytotoxic activity against a broad range of cancer cell lines makes it a promising candidate for further drug development .
Eigenschaften
CAS-Nummer |
133401-13-5 |
|---|---|
Molekularformel |
C20H16N4OS |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H16N4OS/c1-11(25)21-8-7-14-17-16-13(12-4-2-3-5-15(12)24-17)6-9-22-18(16)19-20(14)26-10-23-19/h2-6,9-10,24H,7-8H2,1H3,(H,21,25) |
InChI-Schlüssel |
GUSIRVISUKPQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



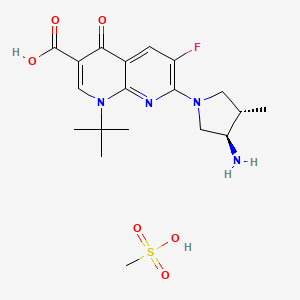
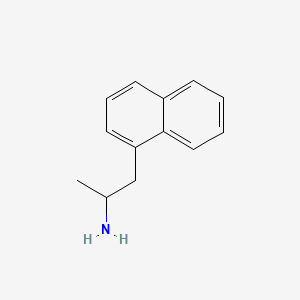

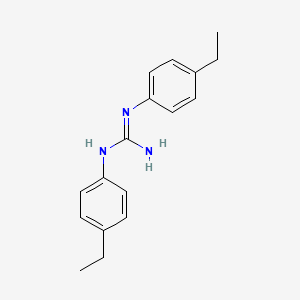
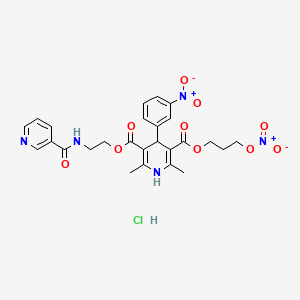

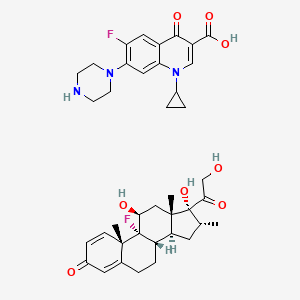
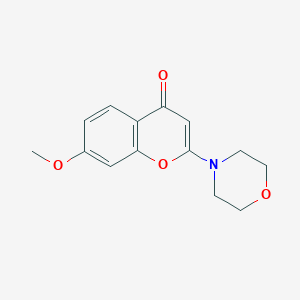
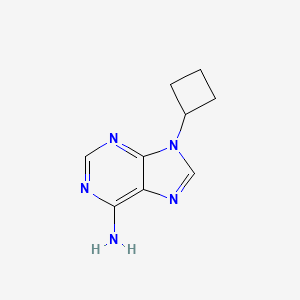
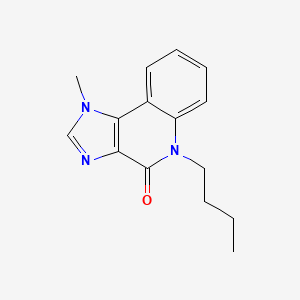

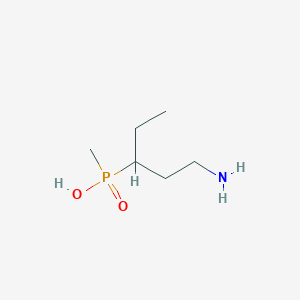
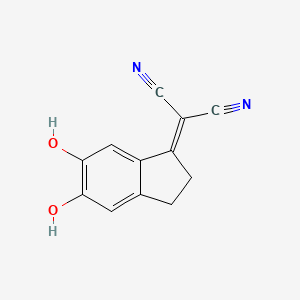
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)